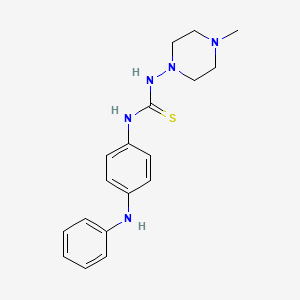
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been shown to target various enzymes, including tyrosine kinases and glycogen synthase kinase-3 (GSK-3).
Mechanism of Action
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea exerts its effects by inhibiting tyrosine kinases and GSK-3. Tyrosine kinases play a crucial role in signaling pathways that regulate cell growth and differentiation. Inhibition of these enzymes can lead to anti-tumor effects. GSK-3 is involved in various physiological processes, including glucose metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-tumor effects, neuroprotective effects, and anti-inflammatory effects. In preclinical studies, this compound has been shown to inhibit tumor growth and induce cell death in various cancer cell lines. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, this compound has been shown to have anti-inflammatory effects in various in vitro and in vivo models.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its specificity for tyrosine kinases and GSK-3. This specificity allows for targeted inhibition of these enzymes, which can lead to fewer off-target effects. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of this compound is its potential toxicity. In preclinical studies, high doses of this compound have been shown to cause liver toxicity and hematological toxicity. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Future Directions
There are several future directions for the research on N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and inflammatory disorders. Additionally, future studies could focus on optimizing the synthesis method to improve yield and purity of the compound. Furthermore, studies could investigate the safety and efficacy of this compound in clinical trials to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 4-anilinophenyl isothiocyanate with 4-methylpiperazine in the presence of a base. The resulting compound undergoes further purification to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Its ability to inhibit tyrosine kinases and GSK-3 has been shown to have anti-tumor effects in preclinical studies. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, it has been shown to have anti-inflammatory effects in various in vitro and in vivo models.
properties
IUPAC Name |
1-(4-anilinophenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5S/c1-22-11-13-23(14-12-22)21-18(24)20-17-9-7-16(8-10-17)19-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCMSRUTZSBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)
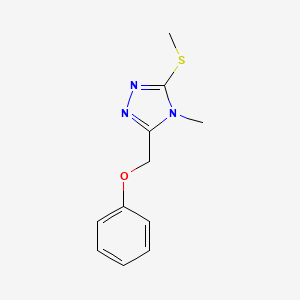
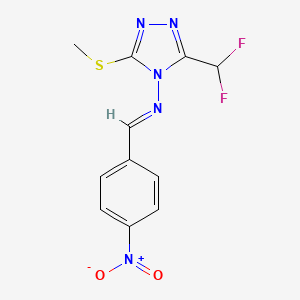
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)
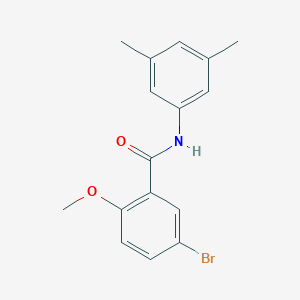
![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
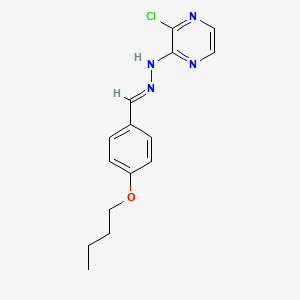
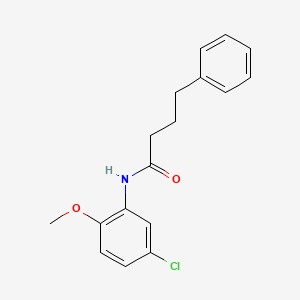
![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)